molecular formula C7H7N3O2 B587872 1H-Benzotriazole-5-methanol,  1-hydroxy- CAS No. 144574-90-3

1H-Benzotriazole-5-methanol, 1-hydroxy-

Cat. No.: B587872
CAS No.: 144574-90-3
M. Wt: 165.152
InChI Key: MAZRMNIQFNCZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 1H-Benzotriazole-5-methanol, 1-hydroxy- is situated at the intersection of several key areas of chemical research, including the synthesis of novel heterocyclic compounds and the functionalization of existing molecular frameworks to achieve desired properties.

Benzotriazole (B28993) is a bicyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring. ijrrjournal.com This core structure is known for its stability and has been extensively studied. ijrrjournal.com The presence of three nitrogen atoms in the heterocyclic ring imparts unique properties to the molecule, including the ability to act as a corrosion inhibitor, particularly for copper and its alloys. ijrrjournal.com

The benzotriazole family of compounds is characterized by a wide array of derivatives, which have found applications in various fields, including medicinal chemistry and materials science. researchgate.net These derivatives are often synthesized through modifications to the benzotriazole ring, such as N-alkylation or the introduction of various functional groups. researchgate.net

Hydroxymethylation, the addition of a hydroxymethyl group (-CH₂OH), is a key functionalization strategy in organic synthesis. In the context of benzotriazole derivatives, this modification can significantly influence the compound's physical and chemical properties. The introduction of a hydroxyl group can, for instance, enhance solubility in certain solvents and provide a reactive site for further chemical transformations.

The position of the hydroxymethyl group on the benzotriazole ring system is crucial in determining the final properties of the derivative. In the case of 1H-Benzotriazole-5-methanol, 1-hydroxy- , the hydroxymethyl group is attached to the 5-position of the benzotriazole ring, while a hydroxyl group is present on the nitrogen at the 1-position of the triazole ring. This specific substitution pattern distinguishes it from other more commonly studied isomers, such as 1H-Benzotriazole-1-methanol.

Academic research into benzotriazole-methanol derivatives has explored a variety of potential applications. Much of the available literature focuses on 1H-Benzotriazole-1-methanol, which has been investigated as a reagent in organic synthesis and as a corrosion inhibitor. sigmaaldrich.com Research has also delved into the synthesis of various substituted benzotriazole derivatives and their potential biological activities, including antimicrobial and anticancer properties. gsconlinepress.comresearchgate.net

While specific research on 1H-Benzotriazole-5-methanol, 1-hydroxy- is limited in publicly available literature, the broader research trends for benzotriazole-methanol derivatives suggest potential areas of interest. These could include its use as a building block in the synthesis of more complex molecules or investigation into its own potential biological or material science applications. The unique positioning of the hydroxymethyl and hydroxy groups could lead to novel chemical reactivity and properties that differ from other isomers.

Chemical and Physical Properties

The fundamental properties of 1H-Benzotriazole-5-methanol, 1-hydroxy- are summarized in the table below.

PropertyValueSource
CAS Number 144574-90-3 gsconlinepress.com
Molecular Formula C₇H₇N₃O₂ gsconlinepress.com
Molecular Weight 165.15 g/mol gsconlinepress.com

Properties

CAS No.

144574-90-3

Molecular Formula

C7H7N3O2

Molecular Weight

165.152

IUPAC Name

(1-hydroxybenzotriazol-5-yl)methanol

InChI

InChI=1S/C7H7N3O2/c11-4-5-1-2-7-6(3-5)8-9-10(7)12/h1-3,11-12H,4H2

InChI Key

MAZRMNIQFNCZNF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CO)N=NN2O

Synonyms

1H-Benzotriazole-5-methanol, 1-hydroxy-

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, NMR studies would be crucial for confirming the connectivity of the atoms, understanding the electronic effects of the substituents, and investigating potential tautomerism.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1H-Benzotriazole-5-methanol, 1-hydroxy-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl protons.

The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on data for the parent compound, 1H-Benzotriazole, the aromatic protons typically appear in the range of 7.3 to 8.0 ppm chemicalbook.com. For 1-Hydroxybenzotriazole (B26582), the aromatic protons also resonate in this region ichemical.com. The presence of the electron-donating methanol group at the 5-position would be expected to influence the chemical shifts of the adjacent aromatic protons.

The methylene protons of the -CH₂OH group are anticipated to appear as a singlet, with a chemical shift influenced by the benzotriazole (B28993) ring. In the analogue 1H-Benzotriazole-1-methanol, the methylene protons give a signal, which can be used as a reference point chemicalbook.com. The hydroxyl protons from the N-hydroxy and the methanol group would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

Tautomerism is a key consideration for benzotriazoles. While the 1-hydroxy form is generally predominant for HOBt, the presence of different tautomers could be investigated by observing changes in the ¹H NMR spectrum under varying conditions, such as temperature or solvent polarity.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 1H-Benzotriazole-5-methanol, 1-hydroxy- (based on analogues)

Proton Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH~ 7.3 - 8.1MultipletThe exact shifts and coupling constants would depend on the precise electronic environment.
Methylene (-CH₂OH)~ 5.0 - 6.0SingletBased on similar structures with hydroxymethyl groups on a heterocyclic ring.
Methanol OHVariableBroad SingletPosition is solvent and concentration dependent; can be confirmed by D₂O exchange.
N-OHVariableBroad SingletPosition is solvent and concentration dependent; can be confirmed by D₂O exchange.

Carbon-13 NMR (¹³C NMR) is a powerful technique for determining the carbon framework of a molecule. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the six carbons of the benzene ring and the carbon of the methanol group.

The chemical shifts of the aromatic carbons in benzotriazole derivatives are well-documented. For the parent 1H-Benzotriazole, these signals appear between approximately 110 and 145 ppm chemicalbook.com. In the case of 1H-Benzotriazole-1-methanol, similar aromatic carbon signals are observed chemicalbook.com. The substitution with a hydroxyl group at N-1 and a methanol group at C-5 would cause shifts in the positions of these signals, which can be predicted based on substituent effects. The carbon of the methylene group (-CH₂OH) would be expected to resonate in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1H-Benzotriazole-5-methanol, 1-hydroxy- (based on analogues)

Carbon Type Predicted Chemical Shift (ppm) Notes
Aromatic C (unsubstituted)~ 110 - 130Chemical shifts are influenced by the positions relative to the substituents.
Aromatic C (substituted)~ 130 - 150Carbons attached to the triazole ring and the methanol group.
Methylene C (-CH₂OH)~ 55 - 70Typical range for a hydroxymethyl group attached to an aromatic system.

Nitrogen-15 NMR (¹⁵N NMR), although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide invaluable information about the electronic environment of the nitrogen atoms within the triazole ring. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, ¹⁵N NMR would allow for the direct observation of the three distinct nitrogen atoms.

The chemical shifts of the nitrogen atoms in the triazole ring are sensitive to tautomeric changes and substitution. In studies of 1-Hydroxybenzotriazole, distinct signals for the three nitrogen atoms can be observed, helping to confirm the structure and investigate the electronic distribution within the heterocyclic ring nih.gov. The presence of the methanol group at the 5-position would be expected to have a minor influence on the nitrogen chemical shifts compared to the N-hydroxy group.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, with a molecular formula of C₇H₇N₃O₂, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a mass that is very close to this theoretical value, providing strong evidence for the compound's identity.

For the related compound 1-Hydroxybenzotriazole (C₆H₅N₃O), the exact mass is 135.0433 u massbank.eu. The addition of a CH₂O group to this structure would lead to the expected mass for the target compound.

Interactive Table: Predicted HRMS Data for 1H-Benzotriazole-5-methanol, 1-hydroxy-

Parameter Value Notes
Molecular FormulaC₇H₇N₃O₂
Theoretical Exact Mass165.0538 uCalculated based on the most abundant isotopes.
Expected Ion (ESI+)[M+H]⁺Protonated molecule commonly observed in electrospray ionization.
Expected m/z (ESI+)166.0616
Expected Ion (ESI-)[M-H]⁻Deprotonated molecule.
Expected m/z (ESI-)164.0460

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture. While the polarity and potential thermal lability of 1H-Benzotriazole-5-methanol, 1-hydroxy- might present challenges for direct GC-MS analysis, derivatization could be employed to increase its volatility.

In the analysis of related benzotriazoles, GC-MS has been used to identify various derivatives and degradation products nih.gov. The mass spectrum obtained from GC-MS provides a fragmentation pattern that can be used as a "fingerprint" for the compound. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, the fragmentation pattern would be expected to show losses of characteristic fragments such as H₂O, OH, N₂, and CH₂O. For instance, the mass spectrum of 1-Hydroxybenzotriazole shows characteristic fragment ions that help in its identification nist.gov. The fragmentation of the target compound would likely involve similar cleavages of the triazole ring and loss of the substituents.

X-ray Crystallography for Solid-State Structural Determination

While specific single-crystal X-ray diffraction data for 1H-Benzotriazole-5-methanol, 1-hydroxy- is not extensively available in public literature, analysis of closely related benzotriazole derivatives provides significant insight into the expected structural parameters. For instance, the crystallographic study of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), a related peptide coupling additive, reveals a monoclinic crystal system. researchgate.net Another study on a co-crystal involving 1-hydroxy-benzotriazole (HOBt) also determined its structure within a monoclinic system. researchgate.net

These studies on derivatives are invaluable for predicting the likely crystal lattice and molecular arrangement of 1H-Benzotriazole-5-methanol, 1-hydroxy-. The data typically includes the crystal system, space group, and unit cell dimensions, which define the fundamental repeating unit of the crystal.

Derivative CompoundCrystal SystemSpace GroupUnit Cell Parameters
1-Hydroxy-7-azabenzotriazole (HOAt)MonoclinicC2/ca=22.091 Å, b=3.994 Å, c=14.294 Å, β=114.83°
1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1)MonoclinicP21/cNot explicitly detailed in abstract

The solid-state architecture of benzotriazole derivatives is significantly influenced by non-covalent intermolecular interactions. These forces, including hydrogen bonding and π-π stacking, dictate how individual molecules pack together in the crystal lattice.

Hydrogen Bonding: The presence of hydroxyl (-OH) and triazole nitrogen atoms in 1H-Benzotriazole-5-methanol, 1-hydroxy- makes it a prime candidate for extensive hydrogen bonding. In a related crystal structure containing 1-hydroxy-benzotriazole, a distinct O—H⋯N hydrogen bond links molecules together. researchgate.net The hydroxyl group on the benzotriazole ring acts as a hydrogen bond donor, while a nitrogen atom on an adjacent molecule acts as the acceptor. The additional hydroxymethyl group at the 5-position of the target compound would further contribute to a complex hydrogen-bonding network.

π-π Stacking: The aromatic benzotriazole ring system facilitates π-π stacking interactions. This occurs when the electron-rich π systems of adjacent aromatic rings align, contributing to crystal stability. In some benzotriazole derivatives, the distance between the centroids of interacting rings has been measured at approximately 3.8 Å. researchgate.net These interactions, often in an offset or parallel-displaced arrangement, are a common feature in the crystal packing of aromatic heterocyclic compounds.

Vibrational and Electronic Spectroscopy for Molecular Signature Analysis

Spectroscopic techniques such as FTIR, UV-Vis, and Raman are essential for identifying the functional groups and characterizing the electronic and vibrational properties of a molecule, providing a unique "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group absorbs at a characteristic frequency, allowing for detailed structural identification. For 1H-Benzotriazole-5-methanol, 1-hydroxy-, the spectrum would be expected to show several key absorption bands. Analysis of the parent compound, 1H-Benzotriazole, shows characteristic peaks for N-H stretching and bending, as well as C-H bending from the aromatic ring. researchgate.net The introduction of hydroxyl groups in the target molecule would add prominent O-H stretching bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (Hydroxy group)3200 - 3600Stretching
N-H (Triazole ring)~3345Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic -CH₂)2850 - 2960Stretching
C=C (Aromatic ring)1450 - 1600Stretching
N-H (Triazole ring)~1594Bending
C-O (Alcohol)1000 - 1260Stretching
C-H (Aromatic)740 - 880Out-of-plane Bending

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 1H-Benzotriazole-5-methanol, 1-hydroxy-, the absorption of UV light typically promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π→π* transitions). The spectrum of the parent 1H-Benzotriazole shows distinct absorption maxima. nih.govnist.gov The presence of hydroxyl and methanol substituents on the benzene ring can shift these absorption bands (a chromophoric effect), providing further structural confirmation.

CompoundAbsorption Maxima (λmax)SolventElectronic Transition
1H-Benzotriazole~257 nm, ~274 nmEthanolπ→π
1H-Benzotriazole-5-methanol, 1-hydroxy- (Predicted)Shifted from parent compoundPolar solventπ→π

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While often providing similar information to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and less sensitive to interference from water. The Raman spectrum of 1H-Benzotriazole-5-methanol, 1-hydroxy- would provide a detailed vibrational fingerprint, with strong signals expected from the aromatic ring breathing modes and other skeletal vibrations. While specific data for the target compound is scarce, spectra for related molecules like 5-methyl-1H-benzotriazole are available and show these characteristic features. nih.gov This makes Raman spectroscopy a valuable tool for structural confirmation and analysis.

Mechanistic Studies and Applications in Organic Transformations

Role as Catalytic Species in Organic Reactions

Catalysis of Ester Hydrolysis Mechanisms

While direct catalytic applications in ester hydrolysis are not the primary role of 1-hydroxybenzotriazole (B26582) derivatives, their function in peptide synthesis is intrinsically linked to the activation of carboxylic acids via the formation of active esters. This process can be viewed as a prelude to hydrolysis or, more commonly, aminolysis. The mechanism involves the reaction of a carboxylic acid with a coupling agent (e.g., a carbodiimide) in the presence of a 1-hydroxybenzotriazole derivative. This forms a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of the benzotriazole (B28993) to form the corresponding active ester. This active ester is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, facilitating amide bond formation. wikipedia.org

In a related context, 1H-Benzotriazole-1-methanol has been documented as a catalyst for the hydrolysis of phenyl esters of α-furoic acid. sigmaaldrich.comsigmaaldrich.com This suggests that the benzotriazole moiety, when appropriately substituted, can participate in the catalytic cleavage of ester bonds. The mechanism likely involves the benzotriazole acting as a nucleophilic catalyst or a general base to activate a water molecule.

Exploration of Reaction Kinetics and Catalytic Efficiency

The efficiency of 1-hydroxybenzotriazole and its derivatives as additives in coupling reactions is a subject of extensive study. Their primary role is to suppress racemization and improve the rate and yield of amide bond formation. wikipedia.orgsigmaaldrich.com The kinetics of these reactions are complex and depend on the specific substrates, coupling agents, and solvent systems employed.

Derivatives of HOBt have been developed to enhance catalytic efficiency. For instance, the introduction of electron-withdrawing groups on the benzene (B151609) ring can increase the acidity of the N-OH proton and the leaving group ability of the benzotriazolyl-oxy anion, leading to faster and more efficient couplings. A notable example is 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), where the introduction of a nitrogen atom into the benzene ring significantly accelerates the coupling reaction and is particularly effective for challenging couplings. google.com

Theoretical studies on the degradation of 1H-benzotriazole by hydroxyl radicals have provided kinetic data, with the total rate constant for the reaction at 298 K being 8.26 × 10⁹ M⁻¹ s⁻¹. nih.gov While this pertains to degradation rather than catalysis, it offers insight into the reactivity of the benzotriazole ring system.

Utility as a Reactant and Synthetic Auxiliary

Beyond their role as additives, benzotriazole derivatives serve as versatile reactants and synthetic auxiliaries in a variety of organic transformations.

Involvement in C-C Bond Forming Reactions

The benzotriazole group can function as a synthetic auxiliary for the formation of carbon-carbon bonds. 1H-Benzotriazole-1-methanol, an isomer of the target compound, is explicitly noted for its application in C-C bond formation reactions. sigmaaldrich.comsigmaaldrich.com This utility often involves the benzotriazole moiety acting as a good leaving group in nucleophilic substitution reactions or facilitating the formation of stabilized carbanions for subsequent reactions with electrophiles.

Reactant for Stereoselective and Enantioselective Synthesis

Benzotriazole derivatives have found application in stereoselective and enantioselective synthesis. For example, 1H-Benzotriazole-1-methanol has been used as a reactant in several notable transformations:

Sharpless Asymmetric Dihydroxylation: It serves as a reactant in the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors. sigmaaldrich.comchemicalbook.com

Eschenmoser/Claisen Rearrangement: It is utilized in the enantioselective synthesis of aplysin, a process that involves a palladium-catalyzed addition of an arylboronic acid to an allenic alcohol, followed by an Eschenmoser/Claisen rearrangement. sigmaaldrich.comchemicalbook.com

These applications highlight the role of the benzotriazole derivative in providing a scaffold or a reactive handle to control the stereochemical outcome of a reaction.

Application in Peptide Bond Formation and Peptide Coupling Reagents

The most prominent application of 1-hydroxybenzotriazole (HOBt) and its derivatives is in peptide synthesis. wikipedia.orgsigmaaldrich.comchemicalbook.com They are used as additives in conjunction with coupling reagents like carbodiimides to facilitate the formation of the peptide bond with high efficiency and minimal racemization. sigmaaldrich.com

The mechanism involves the formation of an HOBt active ester, which is more reactive towards the amino group of the incoming amino acid than the free carboxylic acid and less prone to side reactions. wikipedia.org This strategy has become a cornerstone of both solution-phase and solid-phase peptide synthesis. google.com

Several standalone peptide coupling reagents have been developed based on the HOBt scaffold. These include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues. google.combeilstein-journals.orgnih.gov These reagents incorporate the HOBt moiety into a single molecule, simplifying reaction procedures. The development of derivatives like 1-hydroxy-7-azabenzotriazole (HOAt) and its corresponding coupling reagents has further expanded the toolkit available for the synthesis of complex peptides. google.com

Participation in Rearrangement Reactions (e.g., Gosteli-Claisen Rearrangement)

There is a notable lack of specific studies detailing the participation of 1H-Benzotriazole-5-methanol, 1-hydroxy- in rearrangement reactions, including the Gosteli-Claisen rearrangement. However, the broader class of benzotriazole derivatives has been implicated in various molecular rearrangements.

The Gosteli-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers. acs.orgnih.govorganic-chemistry.org Kinetic studies on 2-alkoxycarbonyl-substituted allyl vinyl ethers have provided evidence for a chair-like transition state in the uncatalyzed version of this rearrangement. nih.gov A related isomer, 1H-Benzotriazole-1-methanol , has been mentioned as a reactant for the Gosteli-Claisen rearrangement, suggesting that the benzotriazole moiety can be incorporated into substrates for this transformation. This rearrangement has been utilized in the total synthesis of complex natural products, such as (-)-9,10-dihydroecklonialactone B, where a catalytic asymmetric Claisen rearrangement of a Gosteli-type allyl vinyl ether was a key step. nih.gov

Although no direct evidence is available for 1H-Benzotriazole-5-methanol, 1-hydroxy- , it is conceivable that the hydroxyl and methanol (B129727) groups could influence the electronic properties and steric environment of the benzotriazole ring system, potentially modulating its reactivity in such rearrangements. Further research would be necessary to explore this possibility.

Mechanisms of Action as Activating or Protecting Groups in Complex Synthesis

Detailed mechanistic studies on the specific use of 1H-Benzotriazole-5-methanol, 1-hydroxy- as an activating or protecting group are not present in the current body of scientific literature. Nevertheless, the parent compound, 1-hydroxybenzotriazole (HOBt), and its derivatives are well-established as crucial reagents in synthetic organic chemistry, particularly in peptide synthesis. lupinepublishers.combachem.com

As Activating Groups:

Benzotriazole derivatives, most notably HOBt, are widely employed as activating agents in amide bond formation. lupinepublishers.combachem.com They are often used in conjunction with a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of HOBt to form an active ester, the HOBt ester of the carboxylic acid. This active ester is more stable than the O-acylisourea but sufficiently reactive to readily undergo nucleophilic attack by an amine to form the desired amide bond, regenerating HOBt in the process.

The key advantages of using HOBt and its derivatives as activating agents include:

Suppression of Racemization: The formation of the HOBt active ester minimizes the risk of racemization of chiral carboxylic acids during the coupling reaction.

Increased Coupling Efficiency: The active esters are highly efficient in coupling reactions, leading to higher yields of the desired product.

Reduced Side Reactions: The use of HOBt helps to prevent the formation of unwanted side products, such as N-acylurea.

Derivatives of benzotriazole, such as N-acylbenzotriazoles, have been utilized for the synthesis of di- and tripeptides. acs.org Furthermore, reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of HOBt offer an efficient method for coupling amino acids in automated solid-phase peptide synthesis. nih.gov

As Protecting Groups:

The benzotriazole moiety can also function as a protecting group for various functionalities. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, stable Fmoc-, Boc-, and Alloc-benzotriazoles have been developed for the N-protection of amino acids. organic-chemistry.org These reagents react selectively with the amino group to form stable carbamates, which can be stored at room temperature. The protecting group can be subsequently removed under specific conditions, allowing for further synthetic transformations. The use of benzotriazole-based protecting groups offers advantages such as high purity of the protected products and the avoidance of side reactions often associated with less stable reagents. organic-chemistry.org

While the specific application of 1H-Benzotriazole-5-methanol, 1-hydroxy- in these roles remains unexplored, the established reactivity of its parent and related compounds suggests a potential for similar utility. The presence of the hydroxyl and methanol substituents on the benzene ring could, in principle, be exploited to fine-tune the electronic and steric properties of the molecule, potentially leading to novel activating or protecting groups with unique reactivity profiles.

Investigation of Biological Activities and Mechanisms in Vitro Studies

Antimicrobial Research (In Vitro)

While no specific antimicrobial studies concerning 1H-Benzotriazole-5-methanol, 1-hydroxy- are available, the broader family of benzotriazole (B28993) derivatives has been the subject of extensive antimicrobial research. These studies reveal that the benzotriazole scaffold is a versatile pharmacophore for developing new antimicrobial agents. nih.gov

There are no specific reports on the antibacterial activity of 1H-Benzotriazole-5-methanol, 1-hydroxy- . However, various other N-substituted and functionalized benzotriazole derivatives have demonstrated notable antibacterial properties.

For instance, a series of 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones showed a moderate antimicrobial profile. Similarly, 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives exhibited good to moderate antibacterial activity. nih.gov Another study highlighted that N-acyl-1H-benzotriazoles substituted with olefinic fatty acids possessed potential antibacterial activity. Furthermore, research on chlorosubstituted, phenoxyacetyl benzotriazoles indicated mild to moderate antibacterial effects.

Derivatives of triazolo[4,5-f]-quinolinone carboxylic acids , which incorporate a benzotriazole moiety, displayed encouraging in vitro activity against Escherichia coli. nih.gov The development of benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines has also yielded compounds with activity against Staphylococcus aureus. oup.com Specifically, compounds designated as 4a, 4e, and 5f in one study were found to be active against S. aureus with minimum inhibitory concentrations (MICs) of 32, 8, and 64 μM, respectively. oup.com

It has been noted that even the simple benzotriazole nucleus possesses some inherent antibacterial activity.

Table 1: Antibacterial Activity of Selected Benzotriazole Derivatives

Compound Class/Derivative Pathogenic Strain(s) Observed Activity
1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones Not specified Moderate antimicrobial profile
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone Not specified Good to moderate antibacterial activity nih.gov
Triazolo[4,5-f]-quinolinone carboxylic acids Escherichia coli Encouraging activity (MIC: 12.5-25 μg/ml) nih.gov
Benzotriazole-based β-amino alcohols (4a, 4e) Staphylococcus aureus MICs of 32 μM and 8 μM, respectively oup.com

Specific antifungal properties of 1H-Benzotriazole-5-methanol, 1-hydroxy- have not been documented. However, research into related compounds shows that the benzotriazole structure is relevant for antifungal activity.

Studies on chlorosubstituted, phenoxyacetyl benzotriazoles and 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives have shown that these compounds possess mild to moderate antifungal activity in addition to their antibacterial effects. nih.gov Furthermore, metal complexes of 5-[(1H-benzotriazol-1-yl)methyl] 8-quinolinol have demonstrated antifungal properties, with some studies indicating that the metal chelates are more potent than the ligand alone. The copper (Cu²⁺) chelate, in particular, was noted as one of the most effective derivatives. Benzotriazole derivatives are recognized for their broad biological properties, which include antimycotic (antifungal) action. cuny.edu

Table 2: Antifungal Activity of Selected Benzotriazole Derivatives

Compound Class/Derivative Finding
Chlorosubstituted, phenoxyacetyl benzotriazoles Mild to moderate antifungal activity
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone Good to moderate antifungal activity nih.gov

There is no available research on the specific antiviral activity of 1H-Benzotriazole-5-methanol, 1-hydroxy- . However, extensive research has been conducted on other benzotriazole derivatives against a range of viruses, including members of the Flaviviridae family like Hepatitis C virus (HCV), West Nile virus (WNV), Dengue virus (DENV), and Japanese encephalitis virus (JEV).

A study on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole investigated their anti-helicase activity against HCV, WNV, DENV, and JEV. wikipedia.org The N-alkylation of the parent compound was found to enhance inhibitory activity and selectivity towards the HCV NTPase/helicase. wikipedia.org Specifically, the 2-methyl, 2-ethyl, and 2-propyl derivatives were the most active against HCV helicase, with IC₅₀ values of approximately 6.5 µM when DNA was the substrate. wikipedia.org However, their activity was significantly reduced when RNA was used as the substrate. wikipedia.org Interestingly, replacing the alkyl substituents with hydroxyethyl (B10761427) or chloroethyl groups resulted in a loss of inhibitory activity. wikipedia.org

Another study screened a library of 64 benzotriazole derivatives against twelve different viruses. This screening found that several compounds were active against WNV and DENV-2, although the effects were modest.

Table 3: Antiviral Activity of Selected Benzotriazole Derivatives against Flaviviruses

Compound Derivative Viral Target Mechanism/Finding
2-methyl, 2-ethyl, and 2-propyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole HCV NTPase/helicase IC₅₀ ≈ 6.5 µM (with DNA substrate) wikipedia.org
2-methyl, 2-ethyl, and 2-propyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole WNV helicase Exerted good inhibitory activity (with DNA substrate) wikipedia.org
Hydroxyethyl or chloroethyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole HCV NTPase/helicase Loss of inhibitory activity wikipedia.org

No studies detailing the antiprotozoal efficacy of 1H-Benzotriazole-5-methanol, 1-hydroxy- are present in the available literature. Research on other benzotriazole derivatives, however, has shown potential in this area.

Based on the structure of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) , which is a known inhibitor of protein kinase 2, various bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives were synthesized and evaluated for their in vitro activity against the trophozoites and cysts of Acanthamoeba castellanii. This protozoan is a significant risk to human health. The studies indicate that the benzotriazole scaffold is a promising starting point for developing agents against this organism.

Anticancer and Antitumor Research (In Vitro)

There is a lack of specific in vitro anticancer or antitumor research on 1H-Benzotriazole-5-methanol, 1-hydroxy- . However, the closely related compound 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used as a reagent in the synthesis of molecules with anticancer properties. beilstein-journals.orgnih.gov

For example, HOBt is used as a reactant in the synthesis of substituted dihydroquinoline carboxylic acids, which are being investigated as antitumor inhibitors. beilstein-journals.orgnih.gov It is also utilized in the synthesis of gemcitabine-amino acid prodrugs, which have been evaluated for their cytotoxic effects on various cancer cell lines, including pancreatic, lung, and breast cancer cells. nih.gov Furthermore, HOBt has been employed in the synthesis of hypoxia-activated prodrugs designed to target tumors. nih.gov Research has also shown that derivatives of HOBt have been tested for cytotoxicity against cancer cell lines with promising results.

Enzymatic Inhibition Studies

Direct enzymatic inhibition studies on 1H-Benzotriazole-5-methanol, 1-hydroxy- have not been reported. However, the related compound 1-hydroxybenzotriazole (HOBt) has been studied for its role in enzymatic reactions, particularly as an inhibitor.

Kinetic analyses have examined the role of HOBt in the oxidation of various compounds by the enzyme laccase from Trametes versicolor. oup.comresearchgate.net In these studies, HOBt was found to act as an inhibitor. oup.comresearchgate.net The mechanism of inhibition was dependent on its concentration; at low concentrations (around 1 mM), HOBt acted as a competitive inhibitor, while at higher concentrations (above 1 mM), it functioned as a noncompetitive inhibitor. oup.com

Additionally, HOBt is a well-known reagent in peptide synthesis, where it is used to create activated esters. Its primary role here is to suppress racemization and improve the efficiency of amide bond formation, which indirectly relates to enzymatic processes by helping to create specific peptide substrates or inhibitors for study. wikipedia.orgbeilstein-journals.org It is also a known inhibitor of the ammonia (B1221849) monooxygenase enzyme, which is key to the process of nitrification. newprairiepress.org

Inhibition of Cytochrome P450 Enzymes

No in vitro studies detailing the inhibitory effects of 1H-Benzotriazole-5-methanol, 1-hydroxy- on cytochrome P450 enzymes are available in the current scientific literature.

Modulation of Nucleoside Triphosphatase/Helicase Enzymes

There is no published research on the modulatory activity of 1H-Benzotriazole-5-methanol, 1-hydroxy- on nucleoside triphosphatase or helicase enzymes.

Protein Kinase Inhibition

Specific data on the protein kinase inhibitory potential of 1H-Benzotriazole-5-methanol, 1-hydroxy- from in vitro assays could not be located.

Immunomodulatory Properties (In Vitro)

The immunomodulatory properties of 1H-Benzotriazole-5-methanol, 1-hydroxy- have not been evaluated in any available in vitro studies.

Anti-inflammatory and Analgesic Research (In Vitro)

There are no in vitro research findings concerning the anti-inflammatory or analgesic activities of 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Estrogenic Activity Evaluation (In Vitro)

An in vitro evaluation of the estrogenic activity of 1H-Benzotriazole-5-methanol, 1-hydroxy- has not been reported in the scientific literature.

Table of Mentioned Compounds

Computational and Theoretical Studies of 1h Benzotriazole 5 Methanol, 1 Hydroxy

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the molecular characteristics of benzotriazole (B28993) derivatives. These methods are used to determine optimized geometries, electronic structures, and spectroscopic parameters.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. For benzotriazole derivatives, methods like DFT are employed to predict molecular reactivity and inhibitory performance. researchgate.net For instance, studies on related molecules like 1-methylbenzotriazole (B83409) have utilized DFT with various functionals (e.g., B3LYP, BP86) and basis sets (e.g., 6-311+G(d,p)) to determine bond lengths and angles, confirming that the benzotriazole ring system is planar. researchgate.net

The electronic structure of a molecule governs its chemical reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.netresearchgate.net

For related benzotriazole compounds, DFT calculations have been used to determine these parameters. researchgate.netresearchgate.net Furthermore, electrostatic potential (ESP) analysis can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Such studies on 1H-benzotriazole and its derivatives have explained the active sites for hydrogen bonding and other intermolecular interactions. researchgate.net These analyses would be vital for understanding the reactivity of the hydroxyl and methanol (B129727) functional groups on 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. researchgate.net Models using DFT calculations or machine learning algorithms can predict ¹H and ¹³C chemical shifts with high accuracy. nih.govnih.gov For example, the CHARGE model has been used to analyze and predict ¹H chemical shifts for various alcohols and diols in different solvents by considering electric field, magnetic anisotropy, and steric effects. nih.gov Studies on 1-methylbenzotriazole have shown very good agreement between experimental NMR data and DFT predictions. researchgate.net

While predicted NMR data for 1H-Benzotriazole-5-methanol, 1-hydroxy- is not available, the experimental ¹H NMR chemical shifts for the parent compound, 1H-Benzotriazole, are well-documented and serve as a reference.

Table 1: Experimental ¹H NMR Data for 1H-Benzotriazole

Parameter Chemical Shift (ppm)
D(A) 7.946
D(B) 7.468
D(C) 14.9

Source: J.MOL.SPECTROSC. 26, 139 (1968), as cited in ChemicalBook chemicalbook.com

Thermochemical and Thermophysical Property Predictions

The thermodynamic stability of a compound is described by properties such as its enthalpy of formation. Computational methods, like the high-accuracy G3(MP2)//B3LYP composite method, have been successfully used to calculate the gas-phase standard molar enthalpies of formation for various methyl-benzotriazoles. bohrium.comresearchgate.net These theoretical values are often validated by comparison with experimental data obtained from techniques like combustion calorimetry and the Knudsen effusion method. bohrium.com

Such studies allow for the evaluation of the energetic effects of substituents on the benzotriazole core. bohrium.comresearchgate.net For instance, research on 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole has helped to develop energy-structure correlations that can be used to predict the properties of other derivatives. bohrium.comup.pt Similar computational approaches could be applied to 1H-Benzotriazole-5-methanol, 1-hydroxy- to predict its enthalpy of formation and other thermodynamic functions, providing insight into its stability.

Mechanistic Modeling of Reactivity and Degradation Pathways

Understanding how a compound reacts and degrades is crucial for assessing its environmental fate. Mechanistic modeling can elucidate reaction pathways and determine kinetic parameters. A significant degradation pathway for benzotriazoles in aquatic environments involves reactions with hydroxyl radicals (•OH), which are highly reactive species generated in advanced oxidation processes (AOPs). nih.govresearchgate.netresearchgate.net

While the specific rate constant for 1H-Benzotriazole-5-methanol, 1-hydroxy- has not been reported, the values for 1H-Benzotriazole provide a fundamental benchmark. The presence of hydroxyl and methanol groups would likely influence the reaction rate, but the foundational mechanism would be similar.

Table 2: Reaction Rate Constants for 1H-Benzotriazole with Hydroxyl Radical (•OH)

Rate Constant (k•OH-BTA) (M⁻¹ s⁻¹) Method Temperature/pH Source
8.26 × 10⁹ Theoretical Calculation 298 K nih.govresearchgate.netx-mol.com
(7.1 ± 0.8) × 10⁹ Experimental (UV/H₂O₂) - researchgate.net
(6.9 ± 0.7) × 10⁹ Experimental (UV/TiO₂) - researchgate.net

These studies indicate that 1H-Benzotriazole reacts very quickly with hydroxyl radicals, suggesting that derivatives like 1H-Benzotriazole-5-methanol, 1-hydroxy- would also be susceptible to degradation via advanced oxidation processes. nih.gov

Elucidation of Transformation Product Formation Mechanisms

The formation of transformation products from benzotriazole derivatives is a key area of study, particularly in environmental and biological contexts. While direct studies on 1H-Benzotriazole-5-methanol, 1-hydroxy- are limited, research on the parent compound, 1H-benzotriazole, offers valuable insights into potential degradation pathways.

Theoretical calculations, often combined with experimental techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS), are employed to identify transient and persistent transformation products. nih.gov For instance, studies on 1H-benzotriazole have shown that hydroxylation is a primary biotransformation pathway. nih.govcapes.gov.br The major transformation products identified in the degradation of 1H-benzotriazole include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.govcapes.gov.br This suggests that the benzene (B151609) ring of the benzotriazole moiety is susceptible to electrophilic attack by hydroxylating agents.

In the context of advanced oxidation processes (AOPs), the reaction with hydroxyl radicals (•OH) is a major degradation mechanism. nih.govresearchgate.net Theoretical studies have elucidated that addition reactions are the predominant type of interaction between •OH and 1H-benzotriazole. nih.govresearchgate.net These reactions lead to the formation of various hydroxylated intermediates. nih.govresearchgate.net For example, 7-hydroxy-1H-benzotriazole and 4-hydroxy-1H-benzotriazole have been identified as important initial transformation products. nih.govresearchgate.net Subsequent reactions with •OH can lead to further oxidation, forming dihydroxy and dione (B5365651) derivatives, and ultimately ring cleavage products like 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

Another studied degradation pathway is ozonolysis. The proposed mechanism for the reaction between ozone and 1H-benzotriazole involves an initial attack on the benzo-moiety, leading to the formation of a primary ozonide and subsequent intermediates. acs.org This process can result in the formation of products such as 1H-1,2,3-triazole-4,5-dicarbaldehyde. acs.org

While these findings pertain to 1H-benzotriazole, they provide a foundational framework for predicting the transformation of 1H-Benzotriazole-5-methanol, 1-hydroxy-. The presence of the methanol and hydroxyl groups on the benzotriazole core would likely influence the regioselectivity and kinetics of these transformation reactions.

Table 1: Identified Transformation Products of 1H-Benzotriazole in Various Studies

Parent CompoundTransformation ProcessIdentified ProductsReference
1H-BenzotriazoleBiotransformation4-hydroxy-1H-benzotriazole, 5-hydroxy-1H-benzotriazole nih.govcapes.gov.br
1H-BenzotriazoleAdvanced Oxidation (•OH)7-hydroxy-1H-benzotriazole, 4-hydroxy-benzotriazoles, 4,7-dihydroxy-1H-benzotriazole, 4,7-dione-1H-benzotriazole, 1,2,3-triazole-4,5-dicarboxylic acid nih.govresearchgate.net
1H-BenzotriazoleOzonolysis1H-1,2,3-triazole-4,5-dicarbaldehyde acs.org

Molecular Dynamics Simulations for Solvent Effects and Interactions

MD simulations can model the behavior of a solute molecule in a solvent box over time, providing detailed information about solute-solvent and solvent-solvent interactions. nih.gov For a molecule like 1H-Benzotriazole-5-methanol, 1-hydroxy-, which has both hydrogen bond donor and acceptor sites, MD simulations can elucidate the nature and dynamics of hydrogen bonding with protic solvents like water or methanol. nih.gov

These simulations can reveal the structure of the solvation shells around the molecule, identifying preferential binding sites for solvent molecules. nih.gov The dynamic aspect of solvation is particularly important as solvent fluctuations can influence conformational changes, reaction barriers, and the stability of different molecular states. nih.gov For instance, in a study of a different molecule in methanol, it was found that the proton position within an intramolecular hydrogen bond is correlated with the electrostatic potential differences on the oxygen atoms, which are influenced by the surrounding solvent molecules. nih.gov

For 1H-Benzotriazole-5-methanol, 1-hydroxy-, MD simulations could be used to:

Investigate the stability of different tautomers and rotamers in various solvents.

Analyze the hydrogen bonding network between the solute and solvent molecules.

Calculate the free energy of solvation to understand its solubility in different media.

Simulate the diffusion and transport properties of the molecule in solution.

Docking studies combined with MD simulations are also used to understand the stability of a ligand within a protein's active site. nih.gov For example, a 100 ns MD simulation was used to validate the stability of a triazole derivative complexed with human carbonic anhydrase IX. nih.gov This approach could be hypothetically applied to study the interaction of 1H-Benzotriazole-5-methanol, 1-hydroxy- with a biological target.

Table 2: Potential Applications of Molecular Dynamics Simulations for 1H-Benzotriazole-5-methanol, 1-hydroxy-

Simulation ObjectiveInformation GainedPotential Relevance
Solvation Structure AnalysisIdentification of solvation shells, preferential solvent interaction sites.Understanding solubility and reactivity in different environments.
Hydrogen Bond DynamicsLifetimes and geometry of solute-solvent hydrogen bonds.Insight into intermolecular forces governing molecular behavior.
Conformational SamplingExploration of accessible conformations and their relative energies.Predicting the dominant structures in solution.
Binding Free Energy CalculationsStability of the compound within a biological target's active site.Guiding drug design and understanding biological activity.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for designing new molecules with desired biological activities and for predicting the properties of existing ones. In silico SAR methods use computational models to correlate the chemical structure of a compound with its biological activity.

For benzotriazole derivatives, a wide range of biological activities have been reported, and SAR studies have been instrumental in understanding the structural requirements for these activities. nih.gov For example, various N-substituted 1H-benzotriazole derivatives have been shown to possess antibacterial activity. nih.gov

In silico SAR studies for 1H-Benzotriazole-5-methanol, 1-hydroxy- could involve several computational techniques:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or molecular descriptors. For a set of benzotriazole derivatives with known activities, QSAR models could be built to predict the activity of 1H-Benzotriazole-5-methanol, 1-hydroxy-.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov Docking studies could be used to screen 1H-Benzotriazole-5-methanol, 1-hydroxy- against various biological targets to hypothesize its potential mechanism of action. For instance, docking simulations have been performed for benzotriazole derivatives on the CYP51 active site to assess their potential as antifungal agents. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a particular biological activity. A pharmacophore model developed from a set of active benzotriazole compounds could be used to assess whether 1H-Benzotriazole-5-methanol, 1-hydroxy- fits the required spatial arrangement of features.

Theoretical calculations, such as Density Functional Theory (DFT), can also contribute to SAR studies by providing insights into the electronic properties of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electron-donating or -accepting capabilities. jocpr.com

Table 3: In Silico Methods for SAR Studies and Their Potential Application to 1H-Benzotriazole-5-methanol, 1-hydroxy-

In Silico MethodPrinciplePotential Application
QSARCorrelates molecular descriptors with biological activity.Predict the potential biological activity based on its structural features.
Molecular DockingPredicts the binding mode and affinity of a ligand to a receptor.Identify potential biological targets and hypothesize mechanism of action.
Pharmacophore ModelingIdentifies the essential 3D features for biological activity.Assess the fit of the compound to known pharmacophores for various activities.
DFT CalculationsComputes electronic properties like HOMO/LUMO energies.Understand the chemical reactivity and electronic contributions to activity.

Applications in Advanced Materials Science and Environmental Research

Corrosion Inhibition Mechanisms and Performance Enhancement

Benzotriazole (B28993) derivatives are renowned for their efficacy as corrosion inhibitors for a variety of metals, a property attributed to their ability to form robust, protective films on metal surfaces. The specific functionalities on the benzotriazole ring, such as the hydroxyl and methanol (B129727) groups in 1H-Benzotriazole-5-methanol, 1-hydroxy-, can further modulate this protective action.

The primary mechanism of corrosion inhibition by benzotriazole derivatives involves the formation of a passive, insoluble film on the metal surface, which acts as a barrier against corrosive agents. This process is a result of adsorption and complex formation between the benzotriazole molecule and the metal.

On Copper Surfaces: Benzotriazole (BTA) and its derivatives are exceptionally effective corrosion inhibitors for copper and its alloys. mdpi.com The inhibition mechanism involves the formation of a stable Cu(I)-BTA complex. The triazole ring's nitrogen atoms coordinate with copper atoms on the surface, creating a polymeric protective layer that is just a few nanometers thick. This film is chemisorbed onto the surface and is insoluble in many aqueous and organic environments. Studies show that BTA primarily acts as an anodic inhibitor for copper, significantly slowing the rate of the anodic dissolution reaction. mdpi.com

On Iron and Steel Surfaces: For iron and mild steel, benzotriazole derivatives like 1H-benzotriazole-1-methanol function as effective corrosion inhibitors, particularly in acidic media. sigmaaldrich.com The mechanism is based on the adsorption of the inhibitor onto the metal surface. The nitrogen atoms in the triazole ring and the oxygen atom of the hydroxyl group act as active centers for adsorption. sigmaaldrich.com Unlike its behavior with copper, on steel surfaces, BTA derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ijcsi.pro The adsorption process can follow various isotherm models, with some studies indicating that the presence of a substituent at the 5-position can enhance protective properties in acidic solutions. ijcsi.pro

Metal Inhibition Mechanism Nature of Protective Film Inhibitor Type
Copper Chemisorption and formation of a polymeric Cu(I)-inhibitor complex. mdpi.comA thin, passive, and insoluble complex layer.Primarily Anodic. mdpi.com
Iron/Steel Adsorption onto the metal surface via nitrogen and oxygen heteroatoms. sigmaaldrich.comAdsorbed inhibitor film blocking active corrosion sites.Mixed-Type (Anodic and Cathodic). ijcsi.pro

The effectiveness of benzotriazole inhibitors is highly dependent on the pH of the corrosive environment.

Acidic Media: Numerous studies have demonstrated the high performance of benzotriazole derivatives in acidic solutions such as hydrochloric acid (HCl) and sulfuric acid (H2SO4). mdpi.comsigmaaldrich.comresearchgate.net For instance, 1H-benzotriazole-1-methanol is noted as a corrosion inhibitor for iron in aerated acidic media. sigmaaldrich.com The inhibition efficiency generally increases with the concentration of the inhibitor, with some derivatives achieving efficiencies greater than 90%. mdpi.com In these conditions, the inhibitor molecules adsorb onto the metal surface, forming a protective barrier that significantly reduces the corrosion rate. researchgate.net

Neutral Media: In neutral chloride solutions, such as simulated seawater, benzotriazoles are effective in protecting aluminum alloys. mdpi.com They function by slowing both anodic and cathodic reactions. The protective action is crucial as the natural oxide film on aluminum is susceptible to pitting corrosion in the presence of chloride ions. ijcsi.pro

Alkaline Media: The performance in alkaline media can be more complex. The protective oxide film on aluminum, for example, tends to dissolve at a pH of 9 or higher. ijcsi.pro However, specific formulations have shown success. A study involving a water-borne polyurethane (WPU) film containing benzotriazole-loaded microspheres demonstrated an inhibition efficiency of 84.4% for a copper electrode after 30 hours of immersion in an alkaline medium with a pH of 10. mdpi.com Another report noted that the benzotriazole derivative Tolyltriazole (TTA) was more efficient at pH 6 than at pH 11, suggesting that performance can decrease in highly alkaline conditions. mdpi.com

Medium Metal Example Performance Summary
Acidic (e.g., HCl, H2SO4) Iron, Mild Steel, CopperHigh inhibition efficiency, often >90%, by forming an adsorbed protective layer. mdpi.comresearchgate.net
Neutral (e.g., NaCl solution) Aluminum AlloysEffective protection against pitting corrosion by inhibiting both electrode reactions. mdpi.comijcsi.pro
Alkaline (e.g., pH 9-11) Copper, AluminumPerformance can be variable; protective films may become less stable at higher pH, though specialized formulations can be effective. mdpi.comijcsi.promdpi.com

The practical application of benzotriazole derivatives often involves their incorporation into functional fluids and protective coatings.

Advanced Coatings: Benzotriazole derivatives are used as additives in coatings and paints to enhance corrosion resistance. gsconlinepress.com A notable application is the development of "smart" or self-healing coatings. For instance, BTA can be loaded into nanocontainers, such as halloysite (B83129) tubes, and dispersed within a coating. ijcsi.pro If the coating is scratched or damaged, the BTA is released from the nanocontainers at the site of damage, passivating the exposed metal and preventing corrosion. Furthermore, benzotriazole units can be chemically grafted onto polymer backbones, such as in water-borne polyurethanes (WPU), to create coatings with superior and durable anticorrosive properties. mdpi.com

Antifreeze Solutions: Benzotriazoles are critical components in cooling systems and antifreeze or de-icing fluids, especially for the aviation industry. gsconlinepress.com Their inclusion prevents the corrosion of various metal components (like copper and aluminum alloys) within the cooling systems, thereby extending the lifespan and reliability of the equipment. gsconlinepress.com

Polymer Chemistry and Material Stabilization

Beyond metal protection, the benzotriazole structure is integral to stabilizing polymers against degradation from environmental factors, primarily ultraviolet (UV) radiation.

Derivatives of 2-(2-hydroxyphenyl)benzotriazole are widely employed as UV absorbers to protect polymers and coatings from photodegradation. paint.orgrsc.org

Mechanism as a UV Absorber: The exceptional photostability of these compounds is attributed to the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the triazole ring. paint.orgpartinchem.com This structure enables a highly efficient photoprotective cycle:

The molecule absorbs harmful UV radiation (typically in the 280-400 nm range), moving to an excited electronic state. partinchem.com

In the excited state, an ultrafast intramolecular proton transfer (ESIPT) occurs from the hydroxyl group to the nitrogen atom. rsc.org

This is followed by a rapid, non-radiative decay back to the ground state, dissipating the absorbed UV energy as harmless heat. partinchem.com

A reverse proton transfer then regenerates the original molecule, ready to absorb another UV photon. This entire cycle is extremely fast, occurring on the order of picoseconds, which prevents the molecule itself from degrading and effectively shields the polymer matrix. paint.org

Antioxidant Properties: In addition to UV absorption, some benzotriazole derivatives exhibit antioxidant activity, functioning as reactive oxygen scavengers. sigmaaldrich.comgsconlinepress.com This dual functionality makes them highly effective stabilizers, as they can mitigate both photodegradation and thermo-oxidative degradation of polymers.

Property Mechanism of Action Benefit to Polymers
UV Absorption Absorption of UV radiation followed by rapid, non-radiative decay via Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgpartinchem.comPrevents photodegradation, gloss reduction, cracking, and color change in the polymer. partinchem.com
Antioxidant Scavenging of free radicals and reactive oxygen species. sigmaaldrich.comInhibits thermo-oxidative degradation, enhancing the material's service life.

The benzotriazole moiety can be directly incorporated into polymer backbones to create functional materials with unique electronic and optical properties. These donor-acceptor (D-A) type polymers, where the electron-deficient benzotriazole acts as the acceptor unit, are of significant interest in the field of organic electronics.

Synthesis Methods: A common strategy for synthesizing these polymers is through palladium-catalyzed cross-coupling reactions. Methods like direct C-H cross-coupling polycondensation and Stille coupling polymerization are employed to create alternating copolymers of a benzotriazole derivative with an electron-rich monomer, such as a thiophene (B33073) derivative. mdpi.com These methods offer a straightforward route to producing D-π-A conjugated polymers without the need for pre-functionalized monomers, which can be unstable. mdpi.comnih.gov

Applications of Benzotriazole-Containing Polymers: These π-conjugated polymers are assessed for their optical, electrochemical, and thermal properties. nih.gov They have shown promise as the light-emitting layer in Organic Light-Emitting Diodes (OLEDs), producing green and red luminescence with promising quantum efficiencies. mdpi.com They are also investigated for use in other electronic applications, such as polymer field-effect transistors.

Environmental Fate and Transformation Studies

The presence and behavior of benzotriazole derivatives in the environment are of growing scientific interest. As transformation products of widely used corrosion inhibitors, understanding their degradation, persistence, and mobility is crucial for environmental risk assessment. The compound 1H-Benzotriazole-5-methanol, 1-hydroxy- is a plausible biotransformation product of 5-methyl-1H-benzotriazole (also known as 5-tolyltriazole), a common industrial chemical. health.state.mn.uscontaminantdb.cawikipedia.org

Degradation Pathways in Aquatic Environments

In aquatic environments, particularly within biological wastewater treatment systems, parent benzotriazoles undergo partial degradation through various pathways. nih.govacs.org The degradation of 5-methyl-1H-benzotriazole is initiated through the oxidation of its methyl group. This process likely proceeds via a hydroxymethyl intermediate (1H-Benzotriazole-5-methanol) before further oxidation to a carboxylic acid (1H-benzotriazole-5-carboxylic acid), which has been identified as a major and environmentally relevant transformation product. nih.govacs.org

Simultaneously, hydroxylation of the benzotriazole ring structure is a primary degradation mechanism. nih.govacs.org Studies on 1H-benzotriazole show that aromatic monohydroxylation is a predominant biotransformation step, leading to products like 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole. nih.gov Advanced Oxidation Processes (AOPs), which utilize highly reactive hydroxyl radicals (•OH), also degrade benzotriazoles primarily through addition reactions that hydroxylate the aromatic ring. nih.gov Therefore, the formation of 1H-Benzotriazole-5-methanol, 1-hydroxy- is consistent with known degradation pathways, involving both the oxidation of the alkyl side-chain and hydroxylation of the triazole ring.

Subsequent degradation of these hydroxylated intermediates can lead to ring-opening products, such as 1,2,3-triazole-4,5-dicarboxylic acid, ultimately reducing the environmental persistence of the parent compound. nih.gov

Identification of Biotransformation Products via Advanced Analytical Techniques

The identification of polar transformation products like 1H-Benzotriazole-5-methanol, 1-hydroxy- relies on sophisticated analytical methods capable of detecting and structuring elucidating unknown compounds at trace concentrations in complex environmental matrices. The primary techniques employed for this purpose are high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS). nih.govacs.orgrsc.org

Specifically, liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and LC-tandem MS (LC-HR-MS/MS) are instrumental. nih.govascelibrary.org These methods provide highly accurate mass measurements of the molecular ions, allowing for the determination of elemental formulas for potential transformation products. rsc.orgascelibrary.org The subsequent fragmentation of these ions within the mass spectrometer (MS/MS) produces characteristic patterns that help elucidate the molecular structure, such as the location of hydroxyl and methanol groups on the benzotriazole core. nih.govacs.org Researchers use this data, often in conjunction with predictive software, to tentatively identify novel biotransformation products in samples from wastewater treatment plants and surface waters. ascelibrary.org

Table 1: Analytical Techniques and Findings for Benzotriazole Transformation Products
Analytical TechniqueParent Compound StudiedKey Findings and Identified ProductsReference
LC-HR-MS/MS1H-Benzotriazole, 5-Methyl-1H-benzotriazoleIdentified major products like 4- and 5-hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid. Revealed a broad range of pathways including hydroxylation and oxidation. nih.govacs.org
LC-QTOF-MSBenzotriazoleIdentified four intermediate products in both aerobic and anoxic conditions, including two hydroxy- and two methoxy-benzotriazole products. ascelibrary.org
LC-MSTolyltriazoleUsed to detect and quantify parent compounds in surface water, confirming their environmental presence. wright.edu

Investigation of Persistence and Mobility in Environmental Compartments (e.g., Wastewater, Groundwater)

Benzotriazoles and their derivatives are recognized as persistent and mobile organic micropollutants. nih.govhealth.state.mn.usumweltbundesamt.de Their high solubility in water and general resistance to complete biodegradation means that conventional wastewater treatment plants are only partially effective at their removal. wright.eduhealth.state.mn.us Studies have reported biodegradation half-lives for parent compounds like 1H-benzotriazole and 5-methyl-1H-benzotriazole of approximately 1.0 and 0.9 days, respectively, in activated sludge, confirming partial persistence. nih.govacs.org

As a result, these compounds and their transformation products are frequently detected in wastewater effluents, surface water, and even groundwater. nih.govhealth.state.mn.us The introduction of polar functional groups, such as the hydroxyl and hydroxymethyl groups in 1H-Benzotriazole-5-methanol, 1-hydroxy-, typically increases a compound's water solubility. This increased polarity may enhance its mobility in aquatic systems, allowing it to move readily through soil into groundwater. health.state.mn.us While this enhanced polarity can sometimes make the compound more susceptible to further microbial degradation, many transformation products are found to be as persistent as, or even more persistent than, the parent compound.

Advanced Cleaning Agents in Semiconductor Manufacturing

In the fabrication of integrated circuits, benzotriazole and its derivatives are indispensable additives in chemical-mechanical planarization (CMP) slurries and post-CMP cleaning solutions. researchgate.netresearchgate.netjos.ac.cn Their primary function is to protect the delicate copper interconnects from corrosion.

Mechanisms of Metal Oxide Layer Interaction and Contaminant Removal on Chips

During the CMP process, a native copper oxide (primarily Cu₂O or CuO) layer exists on the metal surface. Benzotriazole-based corrosion inhibitors interact directly with this surface. iastate.educopper.org The mechanism involves the chemisorption of the benzotriazole molecule onto copper atoms. The nitrogen atoms in the triazole ring, with their lone pair electrons, form strong coordinate and covalent bonds with copper ions on the surface. iastate.eduirowater.com This interaction results in the formation of a dense, passive, and water-insoluble protective film, often described as a [Cu(I)-BTA]n polymer complex. researchgate.netcopper.orgmdpi.com This film effectively covers the copper surface, including defects in the oxide layer, preventing chemical etchants in the slurry from attacking the underlying metal. copper.org

While essential for polishing, this protective film itself becomes a contaminant that must be thoroughly removed in the post-CMP cleaning step to ensure device reliability. jos.ac.cnresearchgate.net The removal of this hydrophobic BTA-based layer is a significant challenge, often requiring specialized alkaline cleaning solutions containing chelating agents and surfactants designed to break down the Cu-BTA complex and lift it from the surface. jos.ac.cnjos.ac.cnresearchgate.net The functional groups on a derivative like 1H-Benzotriazole-5-methanol, 1-hydroxy- could potentially alter the solubility and adhesion properties of this film, influencing both its protective efficacy and its subsequent removability.

Prevention of Metal Corrosion during Cleaning Processes

The fundamental role of 1H-Benzotriazole-5-methanol, 1-hydroxy- in this application, inherited from its parent structure, is as a corrosion inhibitor. researchgate.netirowater.com By forming the aforementioned chemisorbed protective film, the compound acts as an effective barrier against corrosive agents present in CMP slurries and cleaning solutions. researchgate.netcopper.org

The mechanism can be described as follows:

Adsorption: The benzotriazole molecule adsorbs onto the copper or copper oxide surface. iastate.edu

Complex Formation: It complexes with surface copper atoms through its triazole nitrogen atoms, forming a stable, polymer-like film. researchgate.netmdpi.com

Passivation: This film passivates the surface, acting as a physical barrier that inhibits both anodic dissolution of copper and cathodic reduction of oxidizing agents, thereby preventing corrosion. copper.orgirowater.com

The effectiveness of inhibition depends on factors like the concentration of the inhibitor and the pH of the solution. researchgate.net Derivatives of benzotriazole are continually being developed to optimize performance, such as enhancing the stability of the protective film or improving its ease of removal during the final cleaning stages. google.comresearchgate.netrsc.org

Table 2: Summary of Benzotriazole's Mechanism on Copper Surfaces in Semiconductor Manufacturing
Process StepMechanism of ActionOutcomeReference
Chemical Mechanical Planarization (CMP)Adsorption and formation of a [Cu(I)-BTA]n polymeric film on the copper/copper oxide surface.Passivation of the copper surface, preventing excessive etching and corrosion during polishing. researchgate.netresearchgate.net
Post-CMP CleaningThe Cu-BTA film acts as a hydrophobic organic contaminant that must be removed.Requires specialized alkaline cleaning solutions with chelating agents to dissolve the film and clean the surface. jos.ac.cnresearchgate.net
Overall Corrosion PreventionThe triazole ring bonds with copper atoms, creating a stable, thin, two-dimensional barrier.Inhibits both anodic and cathodic corrosion reactions, protecting the integrity of copper interconnects. copper.orgirowater.com

Q & A

Q. What are the optimal synthetic routes for 1H-Benzotriazole-5-methanol, 1-hydroxy- under laboratory conditions?

  • Methodological Answer : A common approach involves diazotization of substituted aromatic amines followed by cyclization. For example, toluene diamine derivatives can be diazotized and cyclized in acetic acid to form benzotriazole cores, with substituents introduced via tailored precursors. Purification via recrystallization (e.g., using methanol or ethanol) is critical to isolate the target compound. Adjustments to reaction conditions (e.g., temperature, solvent polarity) may optimize yield and purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 1H-Benzotriazole-5-methanol, 1-hydroxy-?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the positions of the hydroxyl (-OH) and methanol (-CH2_2OH) groups via chemical shifts and coupling patterns.
  • HPLC : Employ reverse-phase HPLC with UV detection (λ~276 nm, based on benzotriazole absorption) to assess purity and resolve by-products .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, with R-factors <0.06 indicating high accuracy .

Advanced Research Questions

Q. How does the dual functionality (hydroxyl and methanol groups) influence the compound’s reactivity in coupling reactions?

  • Methodological Answer : Design comparative experiments using 1H-Benzotriazole-5-methanol, 1-hydroxy- and analogs lacking either substituent. For instance:
  • Catalytic Efficiency : Test its role as a coupling agent (e.g., in peptide synthesis) against HOBt (), monitoring reaction rates via LC-MS.
  • Mechanistic Probes : Use DFT calculations to model hydrogen-bonding interactions between the hydroxyl group and substrates, which may enhance catalytic activity .

Q. How can researchers resolve contradictions in reported stability data for 1H-Benzotriazole-5-methanol, 1-hydroxy- across solvent systems?

  • Methodological Answer :
  • Controlled Stability Studies : Conduct accelerated degradation tests in polar (e.g., water, methanol) and non-polar solvents (e.g., cyclohexane) under varying pH (5.5–6.5) and temperature conditions. Monitor decomposition via HPLC and IR spectroscopy .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify key variables (e.g., trace metal ions, UV exposure) causing discrepancies in literature reports .

Q. What experimental designs are appropriate to assess the environmental persistence of 1H-Benzotriazole-5-methanol, 1-hydroxy- in aquatic systems?

  • Methodological Answer :
  • Aquatic Fate Studies : Use OECD 308/309 guidelines to measure biodegradation half-life in simulated freshwater. Employ LC-MS/MS for quantification at trace levels (ng/L) .
  • Adsorption Studies : Evaluate sorption to sediments via batch experiments, correlating log Koc_{oc} values with molecular descriptors (e.g., LogP) to predict environmental mobility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.